tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a bicyclic spiro compound featuring a diazaspiro[5.5]undecane core. Its structure includes two nitrogen atoms at positions 1 and 9, a ketone group at position 3, and a tert-butyl ester moiety. The compound’s molecular formula is C₁₄H₂₄N₂O₃, with a molecular weight of 268.35 g/mol (estimated based on analogous compounds) . Such spirocyclic scaffolds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets like enzymes or receptors.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)10-15-14/h15H,4-10H2,1-3H3 |
InChI Key |
SNESVIVYKYRAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)CN2)CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intramolecular Amination
A principal route involves intramolecular amination to form the spirocyclic backbone. Starting from a linear diamine precursor, such as -Boc-protected 1,5-diaminopentane, cyclization is induced under basic conditions. For instance, treatment with potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C facilitates nucleophilic attack, yielding the spiro intermediate. Subsequent oxidation of the secondary alcohol to a ketone using Jones reagent () completes the 3-oxo functionality.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92 |
| Cyclization | t-BuOK, THF, 0°C | 68 |
| Oxidation | CrO₃, H₂SO₄, acetone, 20°C | 85 |
This method prioritizes Boc group retention during cyclization, minimizing side reactions.
Dieckmann Cyclization of Diester Precursors
Dieckmann cyclization offers an alternative pathway. Ethyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes transesterification with tert-butanol in the presence of sulfuric acid, yielding the Boc-protected derivative. The diester precursor is synthesized via condensation of diethyl aminomalonate with 1,5-dibromopentane, followed by cyclization under reflux.
Optimization Note:
Boc Protection Dynamics
Timing of Protection
Oxidation of Secondary Alcohols
Jones Oxidation
The ketone at position 3 is typically installed via oxidation of a secondary alcohol intermediate. Jones reagent achieves this efficiently but requires careful temperature control to prevent over-oxidation.
Safety Note:
Per precautionary code P305, direct contact with necessitates immediate eye rinsing and protective gear (gloves, goggles).
Swern Oxidation
As a milder alternative, Swern oxidation (oxalyl chloride, dimethyl sulfide) achieves comparable yields (82%) without heavy metal residues.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention time 12.7 min.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of tert-butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate. The molecular formula is , with a molecular weight of 270.32 g/mol. The compound features a spirocyclic structure that contributes to its stability and reactivity.
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The spirocyclic framework can enhance the binding affinity to biological targets, making it a candidate for the development of new antibiotics or antifungal agents. For instance, derivatives of diazaspiro compounds have shown promising results against various bacterial strains, suggesting potential therapeutic uses in treating infections resistant to conventional antibiotics .
1.2 Anticancer Properties
The unique structure of this compound allows it to interact with cellular pathways involved in cancer progression. Preliminary investigations have demonstrated that related diazaspiro compounds can induce apoptosis in cancer cells by modulating key signaling pathways . This suggests that this compound could be explored further for its anticancer potential.
Materials Science
2.1 Polymer Synthesis
This compound can serve as a valuable building block in polymer chemistry. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as improved thermal stability or chemical resistance . Research into the copolymerization of this compound with other monomers is ongoing, aiming to develop advanced materials for industrial applications.
2.2 Coatings and Adhesives
The reactivity of this compound also lends itself well to applications in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and durability against environmental factors . Studies are being conducted to optimize formulations that utilize this compound for protective coatings in various industries.
Synthetic Intermediate
In organic synthesis, this compound acts as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile precursor in the development of pharmaceuticals and agrochemicals . Researchers are exploring its use in multi-step synthesis routes that lead to biologically active compounds.
Mechanism of Action
The mechanism by which tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate with structurally related diazaspiro compounds, highlighting key differences in functional groups, molecular properties, and applications:
Key Observations:
Position of the Oxo Group : Shifting the ketone (e.g., 2-oxo vs. 3-oxo) alters electronic distribution and hydrogen-bonding capacity, impacting interactions with biological targets .
Heteroatom Variation : Replacing nitrogen with oxygen (e.g., 1-oxa) modifies the spiro core’s polarity and solubility, which can influence pharmacokinetic properties .
Applications : Compounds with alkynes (e.g., PROTAC intermediates) are tailored for modular synthesis, while simpler variants serve as building blocks for heterocycles .
Research Findings and Trends
- Synthetic Utility : Diazaspiro compounds are frequently synthesized via cyclization reactions using tert-butyl esters as protecting groups. For example, tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-12-4) is a precursor in multistep syntheses, though commercial availability is inconsistent .
- Structural Insights : X-ray crystallography studies (using programs like SHELXL) confirm the spirocyclic geometry, which restricts conformational flexibility and enhances binding specificity .
- Emerging Applications : PROTAC intermediates, such as tert-Butyl 4-(but-3-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, highlight the role of spiro scaffolds in targeted protein degradation therapies .
Biological Activity
tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the CAS number 1160247-07-3, belongs to the class of diazaspiro compounds that have been studied for their pharmacological effects, particularly in relation to various diseases.
- Molecular Formula : C13H22N2O4
- Molecular Weight : 270.33 g/mol
- Physical State : Solid
Biological Activity Overview
Research indicates that compounds in the diazaspiro series exhibit diverse biological activities, including:
- Anti-cancer Properties : Compounds like this compound have shown promise in inhibiting cancer cell proliferation by targeting key pathways involved in cell growth and survival. Specifically, they inhibit geranylgeranyltransferase I (GGTase I), which plays a crucial role in the activation of YAP1 and TAZ proteins associated with oncogenesis .
- Pain Management : The diazaspiro compounds are also being explored for their analgesic properties. Their interaction with neurotransmitter systems suggests potential applications in treating chronic pain conditions .
- Metabolic Disorders : Some studies suggest that these compounds may aid in managing obesity by influencing metabolic pathways and appetite regulation .
Study 1: GGTase I Inhibition
A study highlighted the ability of diazaspiro compounds to inhibit GGTase I, leading to reduced activity of YAP1/TAZ, which are implicated in various cancers. This inhibition was shown to block cell proliferation effectively, indicating a potential therapeutic avenue for cancer treatment .
Study 2: Pain Relief Mechanisms
Research has indicated that certain diazaspiro derivatives can modulate pain perception through their action on GABAergic systems. These compounds act as antagonists at GABA type A receptors (GABAAR), which are critical in pain modulation . The study demonstrated that these antagonists could influence inflammatory responses and pain signaling pathways.
Study 3: Obesity Treatment Potential
Another investigation focused on the metabolic effects of diazaspiro compounds, revealing their potential role in obesity management. The compounds were shown to affect appetite regulation and energy expenditure, offering a dual mechanism for weight management .
Data Table: Summary of Biological Activities
Q & A
What are the optimized synthetic routes for tert-butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, and how can reaction conditions be tailored to improve yield and purity?
The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. Key steps include cyclization, protection/deprotection of functional groups, and coupling reactions. For example, tert-butyl chloroformate and methylamine are used under controlled conditions (0–25°C in THF) to introduce the carbamate group . Optimizing reaction time, temperature, and solvent polarity can enhance yields. Post-synthesis purification via column chromatography or HPLC is critical for achieving >95% purity .
Which spectroscopic and crystallographic techniques are most effective for confirming the spirocyclic architecture and keto group positioning in this compound?
- X-ray crystallography (using SHELX software) provides atomic-level resolution of the spirocyclic core and confirms the 3-oxo group’s position .
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) identifies proton environments and carbon connectivity, with the keto group showing characteristic deshielding in ¹³C NMR (~200 ppm) .
- IR spectroscopy verifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ .
How does the reactivity of the 3-oxo group influence derivatization strategies for this compound, and what are the optimal conditions for selective functionalization?
The 3-oxo group undergoes nucleophilic addition, reduction, and condensation reactions. For selective reduction to an alcohol, NaBH₄ in methanol at 0°C is preferred, while LiAlH₄ yields amines under milder conditions . Knoevenagel condensation with aldehydes (e.g., benzaldehyde) requires catalytic piperidine in ethanol . Protecting the carbamate group with Boc ensures regioselectivity during derivatization .
What biological targets have been identified for structurally related diazaspiro compounds, and what experimental approaches validate these interactions?
- GABAₐ receptors : Electrophysiological assays (patch-clamp) and competitive binding studies using radiolabeled muscimol confirm antagonism .
- HDAC inhibitors : Enzymatic assays with recombinant PfHDACs (IC₅₀ values) and in vitro antiplasmodial activity against P. falciparum validate target engagement .
- METTL3 inhibition : Fluorescence polarization assays and cellular methylation readouts (e.g., m⁶A quantification) are used .
What chromatographic and spectroscopic methods are recommended for purity analysis and stability assessment under various storage conditions?
- HPLC (C18 column, acetonitrile/water gradient) detects impurities at 0.1% levels .
- LC-MS confirms molecular weight and detects degradation products (e.g., hydrolysis of the carbamate group) .
- Stability studies under accelerated conditions (40°C/75% RH for 6 months) coupled with NMR track structural integrity. Store at -20°C in anhydrous DMSO or sealed desiccants to prevent hydrolysis .
How can molecular docking and dynamics simulations be utilized to predict the binding modes of this compound with potential enzymatic targets?
- Docking (AutoDock Vina) models interactions with HDAC active sites, prioritizing hydrogen bonds with zinc ions and hydrophobic contacts with the spirocyclic core .
- MD simulations (GROMACS) assess binding stability over 100 ns, with RMSD/RMSF analyses identifying flexible regions .
- Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC₅₀ values .
What strategies resolve contradictory bioactivity data between this compound and its analogs in different assay systems?
- Assay standardization : Use isogenic cell lines and consistent ATP levels in cytotoxicity assays .
- Metabolic stability testing : Compare microsomal half-lives (human/rat liver microsomes) to account for species-specific differences .
- Structural-activity landscapes : Cluster analogs by substituent effects (e.g., methyl vs. benzyl groups) to identify outliers .
How does the substitution pattern on the diazaspiro core affect pharmacokinetic properties, and what in vitro models best predict bioavailability?
- LogP measurements (shake-flask method) show that bulky tert-butyl groups increase lipophilicity (~LogP 2.5), enhancing blood-brain barrier penetration .
- Caco-2 permeability assays predict oral absorption, with Papp values >1×10⁻⁶ cm/s indicating high bioavailability .
- CYP450 inhibition screening (e.g., CYP3A4) assesses metabolic stability, guiding structural modifications to reduce clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
